Clomipramine

Description

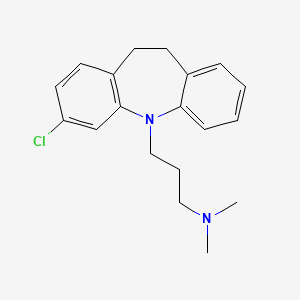

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLIGKIOYRNHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17321-77-6 (mono-hydrochloride) | |

| Record name | Clomipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022844 | |

| Record name | Clomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160-170 °C at 3.00E-01 mm Hg, 160-170 °C at 0.3 mm Hg | |

| Record name | Clomipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomipramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.44e-02 g/L | |

| Record name | Clomipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

N-[3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-t-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine, 3-(3-chloro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzol[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine, For more Impurities (Complete) data for Clomipramine (11 total), please visit the HSDB record page. | |

| Record name | Clomipramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

303-49-1 | |

| Record name | Clomipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clomipramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV44L116D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clomipramine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5-192, 189.5 °C | |

| Record name | Clomipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clomipramine on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine, a tricyclic antidepressant, exhibits a potent and complex mechanism of action centered on the inhibition of the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the molecular interactions, quantitative binding kinetics, and functional consequences of this compound's engagement with SERT. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a dibenzazepine derivative tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent inhibition of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] By blocking SERT, this compound increases the synaptic concentration and duration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This guide delves into the core of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

This compound and its primary active metabolite, desmethylthis compound, exhibit distinct binding profiles for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Binding Affinities (Ki) of this compound and Desmethylthis compound for Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| This compound | 0.14[4] | 54[4] | 3[1] |

| Desmethylthis compound | 31.6[2] | 0.32[2] | - |

Table 2: In Vivo Serotonin Transporter (SERT) Occupancy by this compound (Human PET Studies)

| Dosage | Plasma Concentration (ng/mL) | SERT Occupancy (%) | Reference |

| 10 mg (single dose) | - | ~80% | [5][6] |

| - | 1.42 | 80% | [6] |

| 20-250 mg (long-term) | - | High | [5] |

Core Mechanism of Action: Inhibition of Serotonin Reuptake

This compound functions as a competitive inhibitor of the serotonin transporter.[7] It binds to a site within the central cavity of the transporter, overlapping with the serotonin binding site, thereby physically occluding the translocation of serotonin across the neuronal membrane.[7] This inhibition leads to an accumulation of serotonin in the synaptic cleft, amplifying and prolonging its signaling to postsynaptic receptors.

The following diagram illustrates the simplified signaling pathway of serotonin reuptake and its inhibition by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]

- 5. High levels of serotonin transporter occupancy with low-dose this compound in comparative occupancy study with fluvoxamine using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychotropical.com [psychotropical.com]

- 7. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desmethylclomipramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylclomipramine (DCMI), the principal active metabolite of the tricyclic antidepressant this compound, significantly contributes to the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the pharmacological activity of desmethylthis compound, focusing on its mechanism of action, receptor binding profile, and functional effects. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex pharmacology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound, a widely prescribed tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily through N-demethylation, to form its major active metabolite, desmethylthis compound (also known as northis compound).[1] DCMI is not merely a byproduct of this compound metabolism; it possesses its own distinct and potent pharmacological properties that are crucial to the overall clinical efficacy of this compound.[2][3] Notably, plasma concentrations of desmethylthis compound are often found to be two to three times higher than those of the parent compound following chronic administration, underscoring its significant contribution to the therapeutic and side-effect profile of this compound treatment.[3][4] This guide delves into the specific pharmacological characteristics of desmethylthis compound, distinguishing its activity from that of this compound and providing a detailed analysis of its molecular interactions and physiological consequences.

Mechanism of Action

The primary mechanism of action of desmethylthis compound, like other tricyclic antidepressants, involves the inhibition of monoamine reuptake in the synaptic cleft. However, DCMI exhibits a distinct selectivity profile compared to its parent compound, this compound.

Dual Monoamine Reuptake Inhibition:

While this compound is a potent serotonin reuptake inhibitor (SRI) with a moderate affinity for the norepinephrine transporter (NET), desmethylthis compound displays a reversed and more potent profile as a norepinephrine reuptake inhibitor (NRI).[4][5] This dual action on both serotonergic and noradrenergic systems by the parent drug and its active metabolite results in a broad-spectrum antidepressant effect.[6]

-

Norepinephrine Transporter (NET) Inhibition: Desmethylthis compound is a highly potent inhibitor of the norepinephrine transporter.[4][7] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. This is believed to be a key contributor to its antidepressant effects.[7][8]

-

Serotonin Transporter (SERT) Inhibition: Compared to this compound, desmethylthis compound has a significantly lower affinity for the serotonin transporter.[4][5] However, it still contributes to the overall serotonergic activity of this compound treatment, albeit to a lesser extent than the parent drug.

Receptor Antagonism:

Similar to other tricyclic antidepressants, desmethylthis compound interacts with a variety of other receptors, which contributes to its side-effect profile. These interactions include antagonism of:

-

Muscarinic Acetylcholine Receptors: DCMI possesses anticholinergic activity, though it is reported to be less potent than this compound in this regard.[2] This action is responsible for side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of the drug.

-

α1-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of desmethylthis compound at various molecular targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT (Human/Rat) | NET (Human/Rat) | DAT (Human/Rat) |

| Desmethylthis compound | 31.6 - 40 | 0.32 | >10,000 |

| This compound | 0.14 - 0.28 | 38 - 53.7 | 2,700 |

Data compiled from multiple sources.[4]

Table 2: Receptor Binding Affinities (Ki, nM)

| Receptor | Desmethylthis compound | This compound |

| Muscarinic M1 | 28 | 13 |

| Histamine H1 | 1.1 | 31 |

| α1-Adrenergic | 13 | 42 |

| 5-HT2A | 12 | 27 |

Note: Data for this table is illustrative and compiled from various pharmacological databases. Specific values can vary between studies.

Table 3: In Vivo Pharmacological Activity

| Assay | Desmethylthis compound (ED50) | This compound (ED50) |

| Reversal of Reserpine-Induced Hypothermia (mice) | 4 mg/kg | 13 mg/kg |

Data from Harries & Luscombe, 1978.[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the pharmacological activity of desmethylthis compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of desmethylthis compound for various monoamine transporters and receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled desmethylthis compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of desmethylthis compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: Reversal of Reserpine-Induced Hypothermia

This is a classic animal model used to screen for antidepressant activity. Reserpine depletes monoamines, leading to a drop in body temperature.

Objective: To assess the in vivo antidepressant-like activity of desmethylthis compound.

Methodology:

-

Animal Model: Male albino mice are used.

-

Induction of Hypothermia: Mice are treated with reserpine (e.g., 2.5 mg/kg, intraperitoneally).

-

Drug Administration: After a set period (e.g., 3 hours) to allow for the development of hypothermia, different doses of desmethylthis compound or a vehicle control are administered.

-

Temperature Measurement: Rectal temperature is measured at regular intervals post-drug administration.

-

Data Analysis: The ability of desmethylthis compound to reverse the reserpine-induced hypothermia is quantified and compared to a control group. The ED50 (the dose that produces 50% of the maximal effect) is calculated.[3]

Signaling Pathways

The therapeutic effects of desmethylthis compound are mediated by its modulation of noradrenergic signaling pathways.

Noradrenergic Synapse Signaling:

By blocking the norepinephrine transporter (NET), desmethylthis compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of both presynaptic and postsynaptic adrenergic receptors. Chronic administration of DCMI can lead to adaptive changes in these receptors, such as the downregulation of β-adrenergic receptors, which is a common finding with many antidepressant treatments.[8][12]

Metabolism and Pharmacokinetics

This compound is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP3A4, and CYP1A2, to form desmethylthis compound.[1][5] DCMI is then further metabolized, mainly by CYP2D6, to hydroxylated metabolites which are subsequently conjugated and excreted.[5] The elimination half-life of desmethylthis compound is significantly longer than that of this compound, ranging from 54 to 77 hours, compared to 19 to 37 hours for the parent drug.[1][4] This long half-life contributes to its accumulation and sustained pharmacological effects during chronic treatment.

Conclusion

Desmethylthis compound is a pharmacologically active and clinically significant metabolite of this compound. Its potent inhibitory activity at the norepinephrine transporter complements the serotonergic effects of the parent compound, resulting in a dual-acting antidepressant profile. The distinct pharmacological properties of DCMI, including its high plasma concentrations and long elimination half-life, are crucial for the overall therapeutic efficacy of this compound. A thorough understanding of the pharmacology of desmethylthis compound is essential for optimizing the clinical use of this compound and for the development of novel antidepressant medications with improved efficacy and tolerability. This guide provides a foundational resource for researchers and clinicians working in the field of psychopharmacology and drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Some pharmacological aspects of desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. Comparison of the pharmacological actions of desmethylthis compound and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Desmethylimipramine-induced decrease in beta-adrenergic receptor binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Clomipramine to Adrenergic and Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine, a tricyclic antidepressant, exerts its therapeutic effects and side-effect profile through interactions with a wide range of neurotransmitter receptors. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound for adrenergic and muscarinic receptor subtypes. Quantitative binding data, detailed experimental methodologies for affinity determination, and the associated signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a well-established tricyclic antidepressant (TCA) primarily indicated for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Its clinical efficacy is attributed to its potent inhibition of serotonin and norepinephrine reuptake.[2] However, this compound's interaction with other receptors, particularly adrenergic and muscarinic receptors, is responsible for its characteristic side-effect profile, which includes orthostatic hypotension, dry mouth, constipation, and blurred vision.[2] Understanding the in vitro binding affinity of this compound to these receptors is crucial for elucidating its complete pharmacological profile and for the development of novel compounds with improved selectivity. This guide focuses on the quantitative binding characteristics of this compound at various adrenergic (α₁, α₂, β) and muscarinic (M₁-M₅) receptor subtypes.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for adrenergic and muscarinic receptors is typically determined using radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Adrenergic Receptor Binding Affinity

This compound demonstrates a notable affinity for α₁-adrenergic receptors, which is thought to contribute to its hypotensive effects.[2] Its affinity for α₂- and β-adrenergic receptors is considerably lower.

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |

| α₁-Adrenergic | 3.2–38 | Human/undefined | [2] |

| α₁ₐ-Adrenergic | ~7.9 (pKi 8.1) | Human | [3] |

| α₁ₑ-Adrenergic | Marked Affinity | Animal | [4] |

| α₂-Adrenergic | 525–3,200 | Human/undefined | [2] |

| α₂ₐ-Adrenergic | Modest Affinity | Animal | [4] |

| β-Adrenergic | 22,000 | Undefined | [2] |

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.1 corresponds to a Ki of approximately 7.9 nM.

Muscarinic Receptor Binding Affinity

This compound is a potent antagonist at muscarinic acetylcholine receptors, which underlies its anticholinergic side effects.[2] It binds to all five muscarinic receptor subtypes (M₁-M₅).

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |

| Muscarinic (General) | 37 | Human/undefined | [2] |

| M₁ Muscarinic | High Affinity | Animal | [4] |

| M₂ Muscarinic | 2.0 (Kᴅ) | N/A | [5] |

| M₃ Muscarinic | 2.1 (Kᴅ) | N/A | [5] |

| M₄ Muscarinic | 0.4 (Kᴅ) | N/A | [5] |

| M₅ Muscarinic | 1.0 (Kᴅ) | N/A | [5] |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound.

Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the human adrenergic or muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-prazosin for α₁-adrenergic receptors, [³H]-quinuclidinyl benzilate ([³H]-QNB) for muscarinic receptors).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist for the target receptor (e.g., phentolamine for adrenergic receptors, atropine for muscarinic receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kᴅ value).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kᴅ)

-

Where [L] is the concentration of the radioligand used and Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Visualizations

This compound acts as an antagonist at adrenergic and muscarinic receptors, thereby blocking their downstream signaling cascades.

Adrenergic Receptor Signaling

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Antagonism by this compound blocks the activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Caption: α₁-Adrenergic receptor Gq-coupled signaling pathway.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Antagonism by this compound prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in cyclic AMP (cAMP) levels.

Caption: α₂-Adrenergic receptor Gi-coupled signaling pathway.

Muscarinic Receptor Signaling

-

M₁, M₃, and M₅ Muscarinic Receptors: Similar to α₁-adrenergic receptors, these receptors are coupled to Gq proteins. This compound's antagonism blocks the PLC-mediated signaling cascade.

Caption: M₁, M₃, M₅ muscarinic receptor Gq-coupled signaling.

-

M₂ and M₄ Muscarinic Receptors: Analogous to α₂-adrenergic receptors, these are coupled to Gi proteins. This compound's antagonism prevents the inhibition of adenylyl cyclase.

Caption: M₂, M₄ muscarinic receptor Gi-coupled signaling.

Conclusion

This compound exhibits a complex in vitro pharmacological profile with high affinity for α₁-adrenergic and all subtypes of muscarinic acetylcholine receptors. This technical guide provides a consolidated resource of its binding affinities, a detailed methodology for their determination, and a visual representation of the associated signaling pathways. This information is fundamental for researchers and drug development professionals working to understand the complete mechanism of action of this compound and to guide the design of new therapeutic agents with improved receptor selectivity and, consequently, a more favorable side-effect profile. Further research using human cloned receptors for all subtypes in parallel experiments would provide a more definitive and comparable binding profile of this compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. collaborativedrug.com [collaborativedrug.com]

- 5. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Landscape of Clomipramine and Its Metabolites in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomipramine, a tricyclic antidepressant (TCA), has a long history in the treatment of major depressive disorder and obsessive-compulsive disorder (OCD).[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile within the central nervous system (CNS), a profile that is further nuanced by the activity of its primary metabolite, desmethylthis compound. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound and desmethylthis compound, focusing on their interactions with key molecular targets. This document summarizes quantitative binding data, details common experimental methodologies used to elucidate these interactions, and provides visual representations of key pathways and workflows to support research and drug development efforts.

Core Pharmacodynamic Mechanisms

The primary mechanism of action for this compound and its metabolite is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1]

However, the parent drug and its metabolite exhibit a notable difference in their affinity for these transporters. This compound is a potent, though not entirely selective, serotonin reuptake inhibitor (SRI).[2] In contrast, its N-desmethyl metabolite, desmethylthis compound, is a potent inhibitor of norepinephrine reuptake.[3] This dual action on both the serotonin and norepinephrine systems contributes to the overall antidepressant effect.

Beyond their primary targets, this compound and desmethylthis compound interact with a range of other CNS receptors, which are largely responsible for the side-effect profile of the drug. These off-target interactions include antagonism of histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and desmethylthis compound for their primary and secondary targets in the CNS. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Table 1: Monoamine Transporter Binding Affinities

| Compound | Transporter | K_i_ (nM) | IC_50_ (nM) |

| This compound | SERT | 0.14 - 0.25 | 1.5[4] |

| NET | 3.8 - 47 | ||

| Desmethylthis compound | SERT | 31.6[5] | |

| NET | 0.32 - 0.4 |

Table 2: Receptor Binding Affinities

| Compound | Receptor | K_i_ (nM) |

| This compound | Histamine H1 | 31 |

| Muscarinic Acetylcholine (M1-M5) | 38 | |

| Alpha-1 Adrenergic | 17 | |

| Dopamine D2 | 160 | |

| Serotonin 5-HT2A | 11 | |

| Desmethylthis compound | Histamine H1 | 100 |

| Muscarinic Acetylcholine (M1-M5) | 130 | |

| Alpha-1 Adrenergic | 27 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its modulation of serotonergic and noradrenergic signaling. The following diagram illustrates the core mechanism of action.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the pharmacodynamics of this compound and its metabolites.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor or transporter.

Detailed Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and a range of concentrations of the unlabeled test compound (this compound or desmethylthis compound).[6]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[6]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake) by differential centrifugation of brain homogenates.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound (this compound or desmethylthis compound) in a physiological buffer.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes, using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[7]

Detailed Methodology:

-

Probe Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the prefrontal cortex or hippocampus).[8]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[7]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.

-

Drug Administration: Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection).[8]

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, norepinephrine, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of this compound with the vehicle control.

Conclusion

The pharmacodynamic profile of this compound is characterized by a potent inhibition of serotonin reuptake, while its primary metabolite, desmethylthis compound, is a potent inhibitor of norepinephrine reuptake. This dual monoaminergic action is central to its therapeutic effects. Additionally, their interactions with histaminergic, cholinergic, and adrenergic receptors contribute to the drug's side-effect profile. A thorough understanding of these complex interactions, facilitated by the experimental methodologies detailed in this guide, is crucial for the continued development of novel and more selective antidepressant medications. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug discovery.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of this compound given locally or systemically on extracellular 5-hydroxytryptamine in raphe nuclei and frontal cortex. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and physicochemical properties of clomipramine HCl

An In-depth Technical Guide on the Molecular Structure and Physicochemical Properties of Clomipramine HCl

Molecular Structure of this compound HCl

This compound hydrochloride is the hydrochloride salt of this compound, a tricyclic antidepressant (TCA) belonging to the dibenzazepine class.[1][2] The core structure consists of a tricyclic ring system with a 3-chloro substitution and an N,N-dimethylaminopropyl side chain attached to the central nitrogen atom.[2][3] The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.[4]

Chemical Identifiers:

-

Chemical Name: 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride[5]

-

CAS Number: 17321-77-6[6]

Physicochemical Properties

This compound HCl is a white to off-white or pale yellow crystalline powder.[1][8][9] It is characterized by its high lipophilicity and basic nature, properties that govern its absorption, distribution, and mechanism of action. A summary of its key physicochemical properties is presented below.

| Property | Value | References |

| Appearance | White to pale yellow, crystalline powder. | [1][8][9] |

| Melting Point (°C) | 189 - 197 | [2][8][10][11] |

| pKa (Strongest Basic) | 9.1 - 9.38 | [2][12] |

| LogP (Octanol/Water) | 5.04 - 5.19 | [2][7][13] |

| Solubility | ||

| Water | Freely soluble (70-125 mg/mL) | [1][10][14] |

| Methanol | Freely soluble | [1] |

| Ethanol | Soluble (10-70 mg/mL at 25°C) | [6][10] |

| Chloroform | Freely soluble | [9][10] |

| DMSO | Soluble (3-70 mg/mL at 25°C) | [6][10][14] |

| PBS (pH 7.2) | Approx. 0.5 mg/mL | [6] |

| Ethyl Ether / Hexane | Insoluble | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters of this compound HCl.

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound HCl powder to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., distilled water, phosphate buffer pH 6.8).[15]

-

Equilibration: Seal the vials and place them on a magnetic stirrer or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours.[15] Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 2000 rpm for 5 minutes) to pellet the excess solid.[15]

-

Quantification: Carefully withdraw a precise volume of the clear supernatant. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the concentration of this compound HCl in the original supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or mol/L.

Partition Coefficient Determination (Shake-Flask Method)

This protocol measures the LogP value, representing the lipophilicity of the compound.

-

Phase Preparation: Prepare a mutually saturated system of 1-octanol and water (or a relevant buffer like PBS pH 7.4). Allow the two phases to be in contact for at least 24 hours with intermittent shaking, then separate them before use.

-

Sample Preparation: Prepare a stock solution of this compound HCl in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the this compound HCl aqueous solution with a precise volume of the 1-octanol phase (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the phases to separate completely.

-

Quantification: Determine the concentration of this compound HCl in the aqueous phase using a validated analytical method (e.g., HPLC-UV). The concentration in the octanol phase can be determined by mass balance or by direct measurement if the method is adapted.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Purity and Assay Determination (RP-HPLC Method)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity and quantifying the amount of this compound HCl.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 40:60 (v/v) mixture of aqueous buffer (e.g., 2 g/L Tetra Butyl Ammonium Hydrogen Sulphate, pH adjusted to 2.5) and methanol.[16]

-

Detection: UV detector set at a wavelength of maximum absorbance, typically 215 nm or 252 nm.[16][18]

-

Temperature: Ambient or controlled (e.g., 30°C).

-

-

Standard Preparation: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase or a suitable diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known weight of the this compound HCl sample in the diluent to achieve a concentration within the calibration range.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas from the resulting chromatograms.

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from its peak area using the regression equation of the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mechanism of Action and Metabolism

The therapeutic effects of this compound HCl are primarily attributed to its potent inhibition of neurotransmitter reuptake. Its metabolism is a critical factor in its overall pharmacological profile.

Signaling Pathway: Mechanism of Action

This compound is a potent but non-selective serotonin-norepinephrine reuptake inhibitor (SNRI).[2][12] It binds with high affinity to the serotonin transporter (SERT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[19] This action increases the concentration and prolongs the activity of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[7][20] Additionally, this compound acts as an antagonist at several other receptors, including histaminic H₁, α₁-adrenergic, and muscarinic acetylcholine receptors, which does not contribute to its antidepressant effects but is responsible for many of its side effects, such as sedation and anticholinergic symptoms.[2][3][7]

Caption: Mechanism of action of this compound at the neuronal synapse.

Metabolic Pathway

This compound undergoes extensive first-pass metabolism in the liver.[11] The primary metabolic pathway is N-demethylation to its main active metabolite, desmethylthis compound. This conversion is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C19.[12][21] Desmethylthis compound is also pharmacologically active, acting as a more potent inhibitor of norepinephrine reuptake.[21] Both the parent drug and its active metabolite are further metabolized through hydroxylation, primarily by CYP2D6, followed by conjugation with glucuronic acid before excretion.[21]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C19H23ClN2 | CID 2801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride [sitem.herts.ac.uk]

- 5. drugfuture.com [drugfuture.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound hydrochloride 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound Hydrochloride - LKT Labs [lktlabs.com]

- 11. This compound hydrochloride CAS#: 17321-77-6 [m.chemicalbook.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. env.go.jp [env.go.jp]

- 14. selleckchem.com [selleckchem.com]

- 15. ymerdigital.com [ymerdigital.com]

- 16. ajpaonline.com [ajpaonline.com]

- 17. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 18. A Simple Sample Preparation with HPLC-UV Method for Estimation of this compound from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 20. This compound Hydrochloride | C19H24Cl2N2 | CID 68539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

The Influence of CYP450 Genetic Variations on Clomipramine's Metabolic Fate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role cytochrome P450 (CYP450) genetic polymorphisms play in the metabolism of the tricyclic antidepressant clomipramine. Interindividual variability in response to this compound, ranging from therapeutic failure to adverse drug reactions, is significantly influenced by genetic variations in the enzymes responsible for its biotransformation. Understanding these pharmacogenetic factors is paramount for optimizing drug therapy, enhancing patient safety, and guiding the development of personalized medicine strategies.

Introduction to this compound Metabolism

This compound undergoes extensive hepatic metabolism, primarily through two main pathways: N-demethylation and hydroxylation. The initial and significant metabolic step is the conversion of this compound to its active metabolite, desmethylthis compound, a reaction catalyzed by several CYP450 enzymes, including CYP2C19, CYP3A4, and CYP1A2.[1] Subsequently, both this compound and desmethylthis compound are hydroxylated by CYP2D6 to form less active metabolites that are then conjugated and excreted.[1][2] The interplay between these pathways, and the genetic integrity of the enzymes involved, dictates the plasma concentrations of both the parent drug and its active metabolite, thereby influencing therapeutic efficacy and the risk of toxicity.

Core Signaling and Metabolic Pathways

The metabolic cascade of this compound is a multi-step process orchestrated by several CYP450 isoenzymes. The following diagram illustrates the primary metabolic pathways and the key enzymes involved.

References

Historical development of clomipramine as a tricyclic antidepressant

A deep dive into the discovery, mechanistic elucidation, and clinical validation of a landmark antidepressant.

Introduction

Clomipramine, a cornerstone of antidepressant pharmacotherapy, represents a significant milestone in the history of psychiatric medicine. As a member of the tricyclic antidepressant (TCA) class, its development in the mid-20th century marked a pivotal shift in the treatment of major depressive disorder and later, obsessive-compulsive disorder (OCD). This technical guide provides a comprehensive historical account of this compound's journey from chemical synthesis to clinical mainstay, with a focus on the quantitative data and experimental methodologies that defined its trajectory. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles that established this compound as a powerful therapeutic agent.

Discovery and Synthesis

A Serendipitous Discovery in the Tricyclic Era

The story of this compound begins in the laboratories of the Swiss pharmaceutical company Ciba-Geigy (now Novartis), where scientists were actively exploring derivatives of imipramine, the first clinically useful tricyclic antidepressant discovered in the early 1950s. In 1964, this compound (3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine) was first synthesized.[1] Its structural similarity to imipramine, with the key addition of a chlorine atom on the dibenzazepine nucleus, would later prove to be crucial to its unique pharmacological profile.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that has been refined over the years. The foundational method involves the condensation of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with 3-(dimethylamino)propyl chloride.[2] More detailed patented methods provide a clearer picture of the industrial-scale production.

Experimental Protocol: Synthesis of this compound Hydrochloride (Exemplary Method)

This protocol is a composite of publicly available synthesis routes and should be adapted and optimized under appropriate laboratory conditions.

-

Step 1: Preparation of Intermediate I (N,N-dimethyl-3-chloropropylamine). 1,3-bromochloropropane is reacted with a 40% aqueous solution of dimethylamine with stirring. After the initial reaction, a 40% sodium hydroxide solution is added dropwise to maintain basic conditions. The reaction is allowed to proceed for several hours with heating. The resulting intermediate I is then extracted.

-

Step 2: Preparation of Intermediate II. 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (also referred to as morus substance in some patents) is dissolved in toluene, and powdered potassium hydroxide is added. The mixture is heated to approximately 85°C and reacted for 5-7 hours. After cooling, the resulting solution contains intermediate II.[3]

-

Step 3: Condensation Reaction. To the solution containing intermediate II, potassium carbonate and additional potassium hydroxide are added, and the mixture is heated to 110-115°C. A solution of intermediate I in toluene is then slowly added, and the reaction is maintained at this temperature for 1-3 hours. After cooling, water is added for extraction, and the organic layer containing this compound is separated.[3]

-

Step 4: Formation of the Hydrochloride Salt and Purification. The organic layer is concentrated under reduced pressure to yield an oily residue. Acetone is added, followed by the dropwise addition of hydrochloric acid to precipitate this compound hydrochloride. The crude product is collected by centrifugation.[3]

-

Step 5: Recrystallization. The crude this compound hydrochloride is dissolved in a suitable solvent mixture (e.g., acetone/diethyl ether) by heating. Activated carbon is added for decolorization, and the solution is refluxed. After filtration to remove the carbon, the filtrate is cooled to induce crystallization. The purified crystals of this compound hydrochloride are then collected and dried.[3]

Caption: A simplified workflow for the synthesis of this compound hydrochloride.

Mechanism of Action: Unraveling the Neurochemical Effects

The therapeutic efficacy of this compound is primarily attributed to its potent inhibition of the reuptake of serotonin (5-HT) and to a lesser extent, norepinephrine (NE) from the synaptic cleft.[4] This dual-action mechanism was a key differentiator from other early tricyclics. Its active metabolite, desmethylthis compound, exhibits a reversed selectivity, with a higher affinity for the norepinephrine transporter (NET).[5]

Receptor and Transporter Binding Affinity

The interaction of this compound and its primary active metabolite, desmethylthis compound, with various neurotransmitter transporters and receptors has been extensively characterized using radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 1: Binding Affinities (Ki, nM) of this compound and Desmethylthis compound

| Target | This compound (Ki, nM) | Desmethylthis compound (Ki, nM) |

| Serotonin Transporter (SERT) | 0.14 - 0.26 | 31.6 |

| Norepinephrine Transporter (NET) | 37 - 79 | 0.32 - 1.4 |

| Dopamine Transporter (DAT) | >10,000 | >10,000 |

| Histamine H1 Receptor | 11 | 31 |

| Alpha-1 Adrenergic Receptor | 16 | 13 |

| Muscarinic M1 Receptor | 37 | 69 |

Data compiled from various sources. Exact values can vary based on experimental conditions.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

-

1. Membrane Preparation: Tissues or cells expressing the target receptor/transporter are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an appropriate buffer.

-

2. Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]imipramine for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or desmethylthis compound).

-

3. Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

4. Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

5. Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: A generalized workflow for a radioligand binding assay.

In Vivo Transporter Occupancy: PET Studies

Positron Emission Tomography (PET) has provided invaluable in vivo data on the extent to which this compound and its metabolite occupy their target transporters in the living human brain.

Experimental Protocol: SERT and NET Occupancy PET Scans

-

Radioligand Selection: For SERT occupancy studies, radioligands such as [11C]MADAM or --INVALID-LINK--McN5652 are used.[6][7] For NET occupancy, (S,S)-[18F]FMeNER-D2 is a common choice.[1]

-

Patient Preparation and Scanning: A baseline PET scan is performed to measure the baseline binding potential of the radioligand. Following administration of this compound, a second PET scan is conducted.

-

Data Acquisition and Analysis: Dynamic PET data are acquired over a specific time course. The binding potential in various brain regions is calculated using kinetic modeling, often with a reference region devoid of the target transporter. Occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to baseline.

Table 2: In Vivo Transporter Occupancy Data for this compound

| Transporter | Radioligand | Dose of this compound | Occupancy |

| SERT | --INVALID-LINK--McN5652 | 10 mg (single dose) | ~80% |

| NET | (S,S)-[18F]FMeNER-D2 | ED50: 0.44 mg/kg (non-human primate) | 50% |

ED50 is the dose required to achieve 50% occupancy.[1][7]

Caption: A workflow illustrating a typical PET occupancy study.

Clinical Development and Efficacy

This compound's clinical development initially focused on its antidepressant properties, with later investigations revealing its remarkable efficacy in treating OCD.

Early Clinical Trials in Depression

Early double-blind, randomized controlled trials in the 1970s and 1980s established the efficacy of this compound in the treatment of major depression.

Table 3: Representative Early Clinical Trial Data for this compound in Depression

| Study | N | Design | Treatment Duration | Outcome Measure | Results |

| Danish University Antidepressant Group (1986) | 151 | Randomized, double-blind, fixed-dose | 6 weeks | Hamilton Depression Scale (HDS) | Statistically significant dose-dependent improvement in HDS scores. |

| Pollock et al. (1993) | 32 | Randomized, double-blind | 4 weeks | Hamilton Rating Scale for Depression (HRSD) | Significant improvement in HRSD scores.[8] |

Pivotal Trials in Obsessive-Compulsive Disorder

The discovery of this compound's profound anti-obsessional effects was a watershed moment in the treatment of OCD. It was the first medication to demonstrate robust efficacy for this often-debilitating condition and received FDA approval for this indication in 1989.

Table 4: Key Early Clinical Trial Data for this compound in OCD

| Study | N | Design | Treatment Duration | Outcome Measure | Results |

| This compound Collaborative Study Group (1991) | 520 | Double-blind, placebo-controlled | 10 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | Mean Y-BOCS reduction of 38-44% with this compound vs. 3-5% with placebo. |

| Thoren et al. (1980) | 22 | Double-blind, placebo- and nortriptyline-controlled crossover | 5 weeks | Interview-based ratings of OCD severity | This compound was superior to both placebo and nortriptyline in reducing OCD symptoms. |

Signaling Pathways and Downstream Effects

The immediate effect of this compound is the blockade of serotonin and norepinephrine reuptake. However, the therapeutic effects are believed to result from longer-term neuroadaptive changes.

Caption: A simplified diagram of the proposed long-term signaling effects of this compound.

Conclusion

The historical development of this compound is a testament to the synergy of medicinal chemistry, pharmacology, and clinical research. From its rational design as a derivative of imipramine to the meticulous elucidation of its dual serotonin-norepinephrine reuptake inhibition and its unexpected yet profound efficacy in OCD, this compound has left an indelible mark on psychopharmacology. The quantitative data from binding assays, PET imaging, and rigorous clinical trials have not only validated its therapeutic utility but have also deepened our understanding of the neurobiological underpinnings of depression and obsessive-compulsive disorder. For today's researchers and drug development professionals, the story of this compound serves as a powerful example of how a deep, evidence-based understanding of a compound's properties can lead to transformative therapeutic advances.

References

- 1. NET occupancy by this compound and its active metabolite, desmethylthis compound, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnc.ir [ijnc.ir]

- 3. CN111892538B - High-purity this compound hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 4. High plasma concentrations of desmethylthis compound after chronic administration of this compound to a poor metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High levels of serotonin transporter occupancy with low-dose this compound in comparative occupancy study with fluvoxamine using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early response patterns associated with successful this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Clomipramine in Rat Plasma

Introduction

Clomipramine is a tricyclic antidepressant used in the treatment of various depressive disorders.[1][2][3][4][5][6] Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3][4][5] This application note details a simple, sensitive, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in rat plasma. The method employs a straightforward liquid-liquid extraction procedure for sample preparation and has been validated for linearity, precision, and accuracy.[1][2][3][5]

Experimental Protocol

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Acetonitrile (HPLC Grade)[1]

-

Orthophosphoric Acid (Analytical Grade)[1]

-

Sodium Hydroxide (NaOH)

-

Water (HPLC Grade or equivalent)

-

Drug-free rat plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[1] The specific conditions are outlined in the table below.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC Column | Perkin Elmer C8 reverse phase ODS2[1][2][3][5] |

| Mobile Phase | Acetonitrile : Water (75:25, v/v) with 0.01% Triethylamine, pH adjusted to 4.0 with orthophosphoric acid[1] |

| Flow Rate | 1.0 mL/min (Typical, adjust as needed for optimal separation) |

| Injection Volume | 100 µL[1] |

| UV Detection | 215 nm[1][2][3][5] |

| Column Temp. | Ambient |

| Internal Standard | Cisapride[1][2][3][5] |

Preparation of Solutions

-

This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve in a 100 mL volumetric flask with the mobile phase.

-

Internal Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of Cisapride and dissolve in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with drug-free plasma to achieve concentrations ranging from 2.5 to 120 ng/mL.[1][2][3][5]

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with mobile phase to a final concentration of 1 µg/mL.[1]

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 1.0 mL of rat plasma (blank, standard, or unknown sample) into a 10 mL glass test tube.

-

Add 100 µL of the Internal Standard working solution (1 µg/mL) to each tube.[1]

-

Add 0.5 mL of 1 M NaOH to alkalinize the plasma.[1]

-

Add 3.0 mL of extraction solvent (Heptane:Isoamyl Alcohol, 95:5 v/v).[1][2][3][5]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[1]

-

Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer to a clean test tube.

-

Add 200 µL of 0.3% orthophosphoric acid to the organic extract for back-extraction.[1][2][3][5]

-

Inject 100 µL of the remaining aqueous layer (acidic residue) directly into the HPLC system.[1]

Caption: Figure 1: Workflow for this compound quantification in rat plasma.

Results and Discussion

Chromatography

The chromatographic conditions provided good separation of this compound and the internal standard, cisapride. Under the described conditions, the retention time for cisapride (IS) was approximately 5.6 minutes, while the retention time for this compound was about 10.3 minutes.[1][2][3][5] The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of the analyte and the IS.

Method Validation

The method was validated to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

|---|---|

| Linearity Range | 2.5 - 120 ng/mL[1][2][3][5] |

| Correlation Coefficient (r²) | > 0.995[1][2][3] |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1][2][3] |

| Limit of Detection (LOD) | < 1 ng/mL[1] |

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.[1] The method showed excellent linearity over the specified concentration range.

Table 3: Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

|---|

| This compound | < 18.3%[1][2][3][5] | < 18.3%[1][2][3][5] |

CV: Coefficient of Variation

The precision of the assay was determined by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The accuracy, expressed as the percentage recovery, was found to be within acceptable limits, ranging from 61.5% to 71.7%.[1]

Conclusion

This application note presents a validated HPLC-UV method that is fast, sensitive, and reliable for the quantification of this compound in rat plasma.[1] The liquid-liquid extraction procedure is effective for sample clean-up, and the chromatographic conditions allow for excellent separation without interference.[1][2][3][4][5] This method is well-suited for pharmacokinetic and bioequivalence studies in preclinical research settings.[1][2][3][4][5]

References

- 1. A Simple Sample Preparation with HPLC-UV Method for Estimation of this compound from Plasma - PMC [pmc.ncbi.nlm.nih.gov]